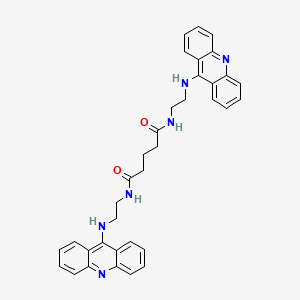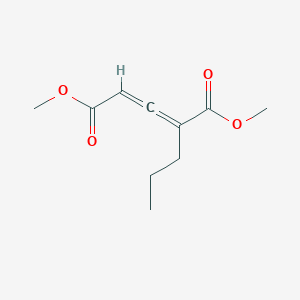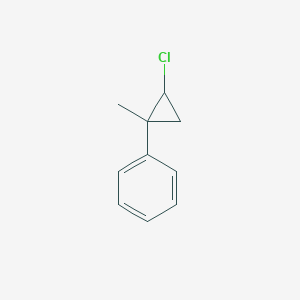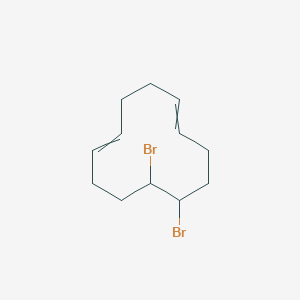
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is an organic compound belonging to the class of benzazepines These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, glacial acetic acid, and concentrated hydrochloric acid. The reaction mixture is stirred at 25°C for 17 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
8,9-Dichloro-2,3,4,5-Tetrahydro-1h-Benzo[C]Azepine: Another benzazepine derivative with similar structural features.
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A related compound used in the industrial preparation of pharmaceuticals.
Uniqueness
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 7 and 8 positions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91166-19-7 |
|---|---|
Fórmula molecular |
C11H9Cl2NO |
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
4,5-dichloro-11-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C11H9Cl2NO/c12-8-2-5-1-6-3-10(14-11(6)15)7(5)4-9(8)13/h2,4,6,10H,1,3H2,(H,14,15) |
Clave InChI |
ZMWQXZMGIABDJV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3=CC(=C(C=C3C1NC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)


![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)




